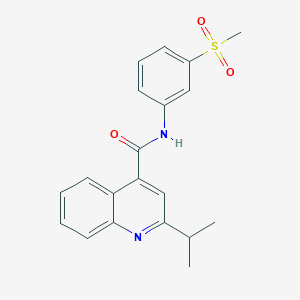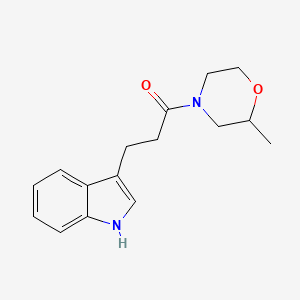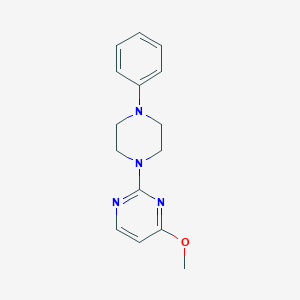
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione, also known as DIET, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications.
Mecanismo De Acción
The exact mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione is not yet fully understood, but it is believed to act through a number of different pathways. One possible mechanism involves the inhibition of calcium channels, which can lead to a decrease in neurotransmitter release and a reduction in neuronal activity. Another possible mechanism involves the modulation of GABA receptors, which can lead to an increase in inhibitory neurotransmission and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications. For example, this compound has been shown to have potent antioxidant activity, which may make it useful for studying the role of oxidative stress in various disease processes. Additionally, this compound has been shown to have anti-inflammatory activity, which may make it useful for studying the role of inflammation in various disease processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione in scientific research is its high degree of purity and stability. This makes it a reliable tool for studying the mechanisms of action of various biological processes. Additionally, this compound is relatively easy to synthesize and has a low cost, which makes it accessible to a wide range of researchers. However, one limitation of using this compound in lab experiments is that it can be toxic at high concentrations, which may limit its usefulness in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione. One promising area of research involves the use of this compound as a tool for studying the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound may be useful for studying the role of oxidative stress and inflammation in various disease processes. Finally, this compound may have potential applications in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione can be achieved through a number of different methods, depending on the desired purity and yield of the final product. One common method involves the reaction of 2-(chloromethyl)-3,4-dihydro-1H-isoquinolinium chloride with ethyl isothiocyanate and sodium azide in the presence of a palladium catalyst. This reaction produces this compound in high yield and with a high degree of purity.
Aplicaciones Científicas De Investigación
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various biological processes. For example, this compound has been used to study the role of calcium channels in neurotransmitter release, as well as the role of GABA receptors in the regulation of neuronal activity.
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-ethyl-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-2-17-10-15-18(14(17)19)11-16-8-7-12-5-3-4-6-13(12)9-16/h3-6,10H,2,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIAAZVSSFMJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN(C1=S)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B7462083.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7462088.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone](/img/structure/B7462091.png)



![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)
![2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)



![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)
![3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one](/img/structure/B7462174.png)